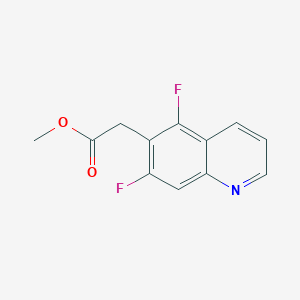

Methyl 2-(5,7-difluoroquinolin-6-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5,7-difluoroquinolin-6-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2/c1-17-11(16)5-8-9(13)6-10-7(12(8)14)3-2-4-15-10/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPJBFXLQLPNOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C2C(=C1F)C=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Methyl 2 5,7 Difluoroquinolin 6 Yl Acetate

Retrosynthetic Analysis and Key Disconnections

The synthetic strategy for Methyl 2-(5,7-difluoroquinolin-6-yl)acetate is best approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available starting materials. The primary disconnections involve cleaving the bond between the quinoline (B57606) core and the acetate (B1210297) side chain, followed by breaking down the heterocyclic quinoline ring system.

A logical primary disconnection is at the C6-Cα bond, separating the 5,7-difluoroquinoline (B1304923) core from the acetate moiety. This suggests a precursor such as a 6-halo-5,7-difluoroquinoline, which could undergo a carbon-carbon bond-forming reaction with a suitable two-carbon synthon, like methyl acetate enolate or a related reagent.

The second key disconnection breaks the quinoline ring itself. Classical quinoline syntheses, such as the Friedländer or Skraup reactions, typically form the pyridine (B92270) ring from a substituted aniline (B41778) precursor. nih.gov This leads back to a key intermediate: a 2-amino-4,6-difluorobenzaldehyde (B2932770) or a related substituted aniline. This aniline derivative is the foundational building block upon which the entire quinoline structure is assembled. This retrosynthetic approach allows for a modular synthesis, where the fluorinated benzene (B151609) ring and the pyridine ring with its side chain are constructed sequentially.

Development of Precursor Molecules for 5,7-Difluoroquinoline Ring Formation

The assembly of the 5,7-difluoroquinoline ring is a critical phase in the synthesis of the target compound. This process hinges on the successful preparation of appropriately substituted and fluorinated aniline precursors, which then undergo cyclization to form the bicyclic quinoline system.

Strategies for Regioselective Fluorination

Achieving the desired 5,7-difluoro substitution pattern on the quinoline ring necessitates a regioselective approach to fluorination. The most common and effective strategy is to begin with a pre-fluorinated aniline derivative. researchgate.net For instance, the synthesis could start from 3,5-difluoroaniline. This commercially available starting material ensures the correct placement of the fluorine atoms from the outset. Subsequent steps would then focus on introducing the other necessary functional groups (e.g., an amino group and a carbonyl or equivalent) ortho to each other to facilitate the final ring closure.

Alternatively, selective fluorination can be performed on a more complex intermediate, although controlling the regioselectivity can be challenging. Electrophilic fluorinating agents, such as those derived from N-fluorobis(phenylsulfonyl)imide (NFSI), could potentially be used, but directing the fluorination to the desired positions in the presence of other functional groups would require careful optimization of reaction conditions and protecting group strategies.

Cyclization Reactions for Quinoline Ring System Assembly

Once a suitable difluoro-substituted aniline precursor is obtained, the next step is the construction of the quinoline ring system. Several classical and modern cyclization reactions are available for this purpose, each with its own advantages and substrate scope.

Friedländer Annulation: This is a powerful and direct method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In this context, a 2-amino-4,6-difluorobenzaldehyde could be reacted with methyl acetoacetate, followed by subsequent modification of the resulting substituent at the 2-position to install the acetate side chain.

Skraup Synthesis: The Skraup synthesis is a classic method that uses glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent to convert an aniline into a quinoline. nih.gov While robust, the harsh reaction conditions might not be compatible with all functional groups, and controlling regioselectivity with substituted anilines can be complex.

Povarov Reaction: This reaction is a formal [4+2] cycloaddition that combines an aniline, an aldehyde, and an alkene to form a tetrahydroquinoline, which is then oxidized to the quinoline. nih.govacs.org This three-component reaction allows for significant molecular diversity but would require careful selection of components to yield the specific substitution pattern of the target molecule.

Oxidative Annulation: Modern synthetic methods often employ transition-metal-catalyzed oxidative annulation. mdpi.com These reactions can form the quinoline ring through C-H activation, often under milder conditions than classical methods. For example, a rhodium-catalyzed cyclization between an aniline derivative and an alkynyl ester could be envisioned to construct the quinoline carboxylate core. mdpi.com

The choice of cyclization method depends heavily on the availability of starting materials and the desired substitution pattern on the final quinoline ring.

| Cyclization Method | Key Reactants | Typical Conditions | Ref. |

| Friedländer Annulation | 2-aminoaryl aldehyde/ketone, α-methylene carbonyl compound | Base or acid catalysis | nih.gov |

| Skraup Synthesis | Aniline, glycerol, oxidizing agent | Strong acid (e.g., H₂SO₄), heat | nih.gov |

| Povarov Reaction | Aniline, aldehyde, alkene | Lewis or Brønsted acid, followed by oxidation | nih.govacs.org |

| Oxidative Annulation | Aniline derivative, alkyne/alkene | Transition metal catalyst (e.g., Rh, Ru, Pd), oxidant | mdpi.com |

Methodologies for the Introduction and Modification of the Acetate Moiety

With the 5,7-difluoroquinoline core constructed, the final key step is the introduction of the methyl acetate group at the 6-position. This can be accomplished either by direct introduction of the full side chain or by a two-step process involving the introduction of a precursor followed by esterification.

Esterification Protocols and Yield Optimization

A common and versatile approach is to first synthesize the corresponding carboxylic acid, 2-(5,7-difluoroquinolin-6-yl)acetic acid, and then convert it to the methyl ester. This two-step process allows for easier purification of the intermediate acid and provides multiple options for the final esterification step.

Standard esterification methods include:

Fischer Esterification: Reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). This is a classic and cost-effective method, though it is an equilibrium process and may require forcing conditions to achieve high yields.

Reaction with Alkyl Halides: The carboxylate salt, formed by treating the acid with a base like potassium carbonate, can be reacted with a methyl halide (e.g., methyl iodide) to form the ester.

Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can be used to activate the carboxylic acid, facilitating its reaction with methanol. These methods are often high-yielding and proceed under mild conditions.

Optimization of the esterification process would involve screening different catalysts, solvents, and reaction temperatures to maximize the yield and minimize side reactions.

| Esterification Method | Reagents | Typical Conditions |

| Fischer Esterification | Methanol, Acid Catalyst (H₂SO₄) | Reflux |

| Alkyl Halide Reaction | Base (K₂CO₃), Methyl Iodide | Room temperature to reflux |

| Coupling Agent | EDC or DCC, DMAP, Methanol | Room temperature |

Alternative Routes to this compound

Alternative synthetic strategies could build the acetate moiety into the precursors before the quinoline ring is formed. For example, one could start with a 3,5-difluoro-4-iodoaniline. The iodo group could be subjected to a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with an appropriate alkyne, which can then be converted to the acetic acid side chain. Following the installation of the side chain, the aniline could be converted into a 2-aminoaryl ketone, which would then be ready for a cyclization reaction to form the final quinoline ring.

Another approach involves the direct C-H functionalization of the pre-formed 5,7-difluoroquinoline ring. While challenging to control the regioselectivity, recent advances in transition-metal-catalyzed C-H activation could potentially allow for the direct introduction of an acetate or a precursor group at the 6-position, bypassing the need for a pre-functionalized starting material. mdpi.com This would represent a more atom-economical and efficient route to the target compound.

Process Intensification and Scale-Up Considerations in Synthesis (e.g., Continuous Flow Reactions)

The transition from laboratory-scale synthesis to industrial production of complex molecules like fluoroquinoline derivatives necessitates careful consideration of process intensification and scale-up strategies. Continuous flow chemistry has emerged as a powerful tool to address many of the challenges associated with traditional batch processing, offering enhanced safety, efficiency, and scalability. researchgate.netvapourtec.com

Continuous flow reactors provide several advantages for the synthesis of quinolines. nih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. rsc.org The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous in large-scale batch reactors. researchgate.net For instance, a continuous photochemical process has been developed for the synthesis of quinoline products through an alkene isomerization and cyclocondensation cascade, demonstrating the potential for high throughput of over one gram per hour. vapourtec.com

Key considerations for process intensification and scale-up include:

Reactor Design: The choice of reactor material, geometry, and mixing capabilities is critical to ensure optimal performance and prevent clogging, especially when dealing with solid reagents or products.

Parameter Optimization: Systematic optimization of reaction parameters (temperature, pressure, flow rate, stoichiometry) is necessary to maximize yield and minimize by-product formation.

Process Analytical Technology (PAT): The integration of real-time monitoring tools is essential for process control and quality assurance during continuous manufacturing.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Quinolines

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often challenging due to heat and mass transfer limitations. | More straightforward by extending operation time or parallelizing reactors. |

| Safety | Higher risk with exothermic reactions and hazardous reagents at large scale. | Improved safety due to smaller reaction volumes and better heat dissipation. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Efficiency | Can be lower due to workup and isolation of intermediates. | Higher efficiency through telescoped reactions and reduced waste. |

| Productivity | Limited by the size of the reaction vessel. | Can achieve high throughput with optimized systems. vapourtec.com |

Principles of Sustainable Synthesis Applied to Fluoroquinoline Derivatization (Green Chemistry Approaches)

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize the environmental impact of chemical processes. doaj.orgprimescholars.comsruc.ac.uk The synthesis of fluoroquinolone derivatives can benefit significantly from the application of these principles, which focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. fao.orgprimescholars.com

Traditional methods for synthesizing fluoroquinolones often involve the use of hazardous solvents, expensive reagents, and harsh reaction conditions, leading to significant waste generation. doaj.orgsruc.ac.uk Green chemistry approaches aim to address these drawbacks by developing more sustainable synthetic routes. primescholars.com

Key green chemistry principles applicable to fluoroquinoline synthesis include:

Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. rsc.org For instance, a rapid and green route for the synthesis of 2-methylquinoline (B7769805) derivatives has been demonstrated using water as a solvent in a continuous flow reactor. nih.gov

Catalysis: The use of catalysts, particularly reusable and environmentally friendly ones, is a cornerstone of green chemistry. doaj.org Catalytic processes are often more atom-economical and can proceed under milder conditions than stoichiometric reactions. For example, reusable solid catalysts like Nafion NR50 have been employed for the efficient and eco-friendly Friedländer synthesis of polysubstituted quinolines under microwave irradiation. organic-chemistry.org Metal-free reaction protocols are also considered green chemical processes. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Reactions like the Friedländer synthesis are noted for being atom-economic. organic-chemistry.org

Energy Efficiency: The use of alternative energy sources such as microwave irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating methods. organic-chemistry.org Ultrasound irradiation is another technique that can improve reaction times and product yields in quinoline synthesis. nih.gov

Use of Renewable Feedstocks: While not always feasible for complex aromatic systems, exploring the use of bio-based starting materials can contribute to a more sustainable chemical industry.

The development of metal-free, regioselective halogenation methods for quinolines represents a significant advancement in green chemistry. rsc.orgrsc.org These protocols often use inexpensive and atom-economical halogen sources, proceed at room temperature, and avoid the use of heavy metal catalysts, thus providing a more sustainable route to halogenated quinolines. rsc.orgrsc.org

Table 2: Application of Green Chemistry Principles to Fluoroquinoline Synthesis

| Green Chemistry Principle | Traditional Approach | Green Alternative |

| Solvent | Use of vast quantities of harmful solvents. doaj.org | Water, ethanol, or solvent-free conditions. nih.govrsc.org |

| Catalyst | Stoichiometric and often hazardous reagents. | Recyclable and environmentally-friendly catalysts (e.g., solid acids, biocatalysts). doaj.orgorganic-chemistry.org |

| Energy | Excessive heat and prolonged reaction times. doaj.org | Microwave irradiation or ultrasound to reduce energy consumption and reaction time. organic-chemistry.org |

| Atom Economy | Multi-step syntheses with protecting groups, leading to lower atom economy. | Atom-economic reactions like cycloadditions and one-pot syntheses. organic-chemistry.org |

| Waste | Generation of significant amounts of waste. | Minimized waste through catalytic processes and high-yield reactions. primescholars.com |

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 2 5,7 Difluoroquinolin 6 Yl Acetate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Methyl 2-(5,7-difluoroquinolin-6-yl)acetate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Data Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the methyl acetate (B1210297) group. The aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the pyridine (B92270) ring (at positions 2, 3, and 4) and the benzene (B151609) ring (at position 8) would appear as doublets or multiplets. The methylene (B1212753) protons of the acetate group would appear as a singlet, and the methyl protons of the ester would also be a singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show signals for the quinoline ring carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. The carbons directly bonded to fluorine atoms would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Carbons that are two or three bonds away from the fluorine atoms would exhibit smaller long-range couplings.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is crucial for characterizing the fluoro-substituents. Two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 5 and 7 of the quinoline ring. The chemical shifts and coupling constants of these signals would be indicative of their chemical environment.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| H2 | 8.8 - 9.0 | - | - |

| H3 | 7.5 - 7.7 | - | - |

| H4 | 8.2 - 8.4 | - | - |

| H8 | 7.8 - 8.0 | - | - |

| CH₂ | 4.0 - 4.2 | 40 - 45 | - |

| CH₃ | 3.7 - 3.9 | 52 - 55 | - |

| C2 | - | 150 - 152 | - |

| C3 | - | 122 - 124 | - |

| C4 | - | 135 - 137 | - |

| C4a | - | 128 - 130 | - |

| C5 | - | 155 - 160 (d, ¹JCF) | - |

| C6 | - | 115 - 120 | - |

| C7 | - | 155 - 160 (d, ¹JCF) | - |

| C8 | - | 118 - 120 (d, JCF) | - |

| C8a | - | 148 - 150 | - |

| C=O | - | 170 - 172 | - |

| F5 | - | - | -110 to -120 |

| F7 | - | - | -110 to -120 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in the one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule, helping to identify adjacent protons, particularly within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish the correlation between protons and their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the methyl acetate moiety to the quinoline ring at the C6 position and in assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be useful in confirming the stereochemistry and conformation of the molecule, although for a relatively rigid system like this, its application might be more focused on confirming through-space interactions between the acetate side chain and the quinoline ring protons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which has a molecular formula of C₁₂H₉F₂NO₂ and a monoisotopic mass of 237.0601 Da. The high accuracy of HRMS allows for the confirmation of the elemental composition.

The fragmentation pattern in the mass spectrum would provide valuable structural information. Key fragmentation pathways could involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methyl acetate side chain, and characteristic cleavages of the quinoline ring system. Analysis of these fragments helps to piece together the molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-F stretching vibrations would appear in the region of 1000-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the vibrations of the quinoline ring and the C-F bonds, providing complementary information to the IR spectrum.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking. Based on studies of similar quinoline derivatives, one could anticipate a planar quinoline ring system with the methyl acetate group oriented out of this plane. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties (if applicable to chiral analogues or derivatives)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. This compound itself is not chiral. However, if chiral analogs or derivatives were to be synthesized, for instance, by introducing a stereocenter in the acetate side chain, CD spectroscopy would be a powerful tool to investigate their chiroptical properties and determine their absolute configuration.

Chemical Transformations and Reactivity Profiling of Methyl 2 5,7 Difluoroquinolin 6 Yl Acetate

Electrophilic Aromatic Substitution Reactions on the Difluoroquinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline (B57606) ring system is a well-established class of reactions. However, the reactivity of the 5,7-difluoroquinoline (B1304923) core within Methyl 2-(5,7-difluoroquinolin-6-yl)acetate is significantly modulated by the electronic properties of the fluorine substituents and the acetate (B1210297) group at the 6-position.

Regioselectivity and Electronic Effects of Fluorine Substituents

In general, electrophilic substitution on the quinoline nucleus preferentially occurs on the benzene (B151609) ring portion, at positions C-5 and C-8, due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring. The two fluorine atoms at C-5 and C-7 in this compound exert a strong deactivating effect on the carbocyclic ring through their inductive electron-withdrawing nature. This deactivation makes electrophilic aromatic substitution reactions on this scaffold challenging.

The directing influence of the fluorine atoms and the acetate group at C-6 further complicates the regioselectivity. Fluorine is an ortho, para-director, albeit a deactivating one. The substituent at the 6-position, an acetate group, is also generally considered to be an ortho, para-director. However, the strong deactivation of the ring by the two fluorine atoms would likely necessitate harsh reaction conditions for any electrophilic substitution to occur. Under such conditions, the precise regiochemical outcome is difficult to predict without specific experimental data. Theoretical and computational studies on similarly substituted quinolines could provide valuable insights into the most probable sites of electrophilic attack by analyzing the electron density distribution and the stability of potential intermediates.

Nitration, Halogenation, and Sulfonation Studies

Nitration: The introduction of a nitro group onto the difluoroquinoline ring would likely require a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The position of nitration would be influenced by the combined directing effects of the fluorine atoms and the C-6 substituent, with substitution anticipated to occur at one of the remaining available positions on the carbocyclic ring.

Halogenation: Direct halogenation with elemental halogens (e.g., Br₂, Cl₂) would likely necessitate the use of a Lewis acid catalyst to enhance the electrophilicity of the halogen. The regioselectivity would again be a complex issue determined by the interplay of the substituents.

Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid, would also face the challenge of the deactivated ring system. The reversibility of sulfonation could potentially be exploited under specific conditions to achieve a desired substitution pattern.

Without empirical data, any discussion on the specific outcomes of these reactions remains speculative. Further research is required to elucidate the feasibility and regioselectivity of electrophilic aromatic substitution reactions on this particular difluoroquinoline derivative.

Nucleophilic Aromatic Substitution Reactions on the Difluoroquinoline Ring

The presence of two fluorine atoms on the quinoline ring renders this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Fluorine is an excellent leaving group in SNAr reactions, a phenomenon attributed to its high electronegativity which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.

Reactivity at C-5 and C-7 Positions

The fluorine atoms at the C-5 and C-7 positions are susceptible to displacement by a variety of nucleophiles. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. In the case of this compound, the quinoline nitrogen and the fluorine atoms themselves contribute to the stabilization of the negative charge.

The relative reactivity of the C-5 and C-7 positions towards nucleophilic attack would depend on several factors, including the nature of the nucleophile, the reaction conditions, and the electronic influence of the substituent at C-6. It is plausible that one position might exhibit preferential reactivity over the other, leading to regioselective substitution. For instance, studies on other substituted fluoroquinolines have demonstrated differential reactivity of fluorine atoms based on their electronic environment.

| Position | Leaving Group | Activating/Deactivating Groups | Expected Reactivity |

| C-5 | Fluorine | Quinoline nitrogen, C-7 Fluorine, C-6 Acetate | Susceptible to nucleophilic attack |

| C-7 | Fluorine | Quinoline nitrogen, C-5 Fluorine, C-6 Acetate | Susceptible to nucleophilic attack |

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Halide Positions

The C-F bonds at positions 5 and 7 also present opportunities for metal-catalyzed cross-coupling reactions, which have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While C-F bond activation is generally more challenging than that of other carbon-halogen bonds, advances in catalyst design have enabled the use of aryl fluorides in various cross-coupling reactions.

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling could potentially be employed to replace the fluorine atoms with aryl, heteroaryl, or vinyl groups using boronic acids or their derivatives. The success of such a reaction would be highly dependent on the choice of palladium catalyst, ligand, and reaction conditions to facilitate the challenging oxidative addition step involving the C-F bond.

Buchwald-Hartwig Amination: The introduction of nitrogen-based nucleophiles can be achieved through palladium-catalyzed Buchwald-Hartwig amination. This reaction would allow for the synthesis of 5- or 7-amino-substituted quinoline derivatives, which are valuable intermediates in medicinal chemistry. Again, specialized catalytic systems would likely be required to achieve efficient coupling.

The table below summarizes potential metal-catalyzed cross-coupling reactions at the C-5 and C-7 positions:

| Reaction | Catalyst/Ligand System (Example) | Potential Product |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Aryl- or vinyl-substituted quinoline |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Amino-substituted quinoline |

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations of reactions involving this compound are scarce in the literature. However, the mechanisms of the key transformations discussed can be inferred from studies on analogous systems.

For electrophilic aromatic substitution, the mechanism would proceed through the classical arenium ion intermediate. Computational studies would be invaluable in determining the relative energies of the possible intermediates, thereby predicting the most likely site of substitution. Such studies would need to account for the strong inductive effects of the fluorine atoms and the resonance and inductive effects of the acetate group and the quinoline nitrogen.

In the case of nucleophilic aromatic substitution, the reaction is expected to follow a two-step addition-elimination mechanism via a Meisenheimer complex. Kinetic studies could confirm this mechanism and provide insights into the rate-determining step. Isotope labeling studies could also be employed to probe the nature of the transition state. Recent research has also suggested the possibility of concerted SNAr mechanisms in some systems, and further investigation would be needed to determine if this is operative for the title compound.

Mechanistic understanding of the metal-catalyzed cross-coupling reactions would involve elucidating the catalytic cycle, including the key steps of oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination. The high strength of the C-F bond makes the oxidative addition step particularly critical and a focal point for mechanistic studies. In-situ spectroscopic techniques and computational modeling could provide a detailed picture of the active catalytic species and the energetics of the reaction pathway.

Derivatives and Analogues of Methyl 2 5,7 Difluoroquinolin 6 Yl Acetate

Synthesis and Characterization of Carboxylic Acid and Amide Derivatives

The ester functional group of Methyl 2-(5,7-difluoroquinolin-6-yl)acetate is a primary site for modification, allowing for the synthesis of the corresponding carboxylic acid and a diverse library of amide derivatives.

The initial step is the hydrolysis of the methyl ester to yield 2-(5,7-difluoroquinolin-6-yl)acetic acid. This transformation is typically achieved under basic conditions, for instance, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by acidification to protonate the resulting carboxylate salt.

The resulting carboxylic acid is a key intermediate for the synthesis of amides. Amide bond formation is one of the most performed reactions in medicinal chemistry. mdpi.com Direct catalytic amidation strategies, which avoid the need for stoichiometric activating agents, have been developed using various catalysts, including boric acid derivatives. mdpi.com A common and versatile method involves a two-step, one-pot procedure where the carboxylic acid is first activated and then reacted with a primary or secondary amine. Activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). This methodology allows for the coupling of the carboxylic acid with a broad range of amines, affording a variety of N-substituted amide derivatives. nih.govresearchgate.net

The characterization of these derivatives relies on standard spectroscopic techniques. The conversion of the ester to the carboxylic acid can be confirmed by the disappearance of the methyl singlet in ¹H NMR spectroscopy and the appearance of a broad singlet for the acidic proton. Infrared (IR) spectroscopy would show a shift in the carbonyl stretching frequency. For the amide derivatives, ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the new N-substituent, and high-resolution mass spectrometry (HRMS) is used to verify the elemental composition.

Table 1: Representative Amide Derivatives of 2-(5,7-difluoroquinolin-6-yl)acetic acid This table is a representation of derivatives that can be synthesized using the methods described.

| Compound ID | Amine Reagent | R Group | Molecular Formula |

|---|---|---|---|

| A-01 | Ammonia | -H | C₁₁H₈F₂N₂O |

| A-02 | Methylamine | -CH₃ | C₁₂H₁₀F₂N₂O |

| A-03 | Diethylamine | -CH₂CH₃, -CH₂CH₃ | C₁₅H₁₆F₂N₂O |

| A-04 | Aniline (B41778) | -C₆H₅ | C₁₇H₁₂F₂N₂O |

| A-05 | Morpholine | -(CH₂)₂O(CH₂)₂- | C₁₅H₁₄F₂N₂O₂ |

Functionalization of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom at position 1 of the quinoline ring presents a site for functionalization that can significantly influence the electronic properties of the entire heterocyclic system. A primary strategy for this is N-oxidation. The oxidation of the quinoline nitrogen enhances its reactivity, particularly at the ortho positions (C2 and C8). researchgate.net This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

The resulting quinoline N-oxide can serve as a directing group, facilitating regioselective C-H functionalization. researchgate.net This approach is considered a powerful method for synthesizing C2 and C8 functionalized quinoline compounds under mild reaction conditions. researchgate.net For example, the N-oxide can be used to direct subsequent reactions such as amidation or sulfonylation at the C2 position. After the desired functional group is installed, the N-oxide can be deoxygenated using a reducing agent like PCl₃ or a rhenium(I)-based photocatalyst to revert to the neutral quinoline, thereby completing the functionalization sequence. researchgate.net

Another route for functionalization is N-alkylation, which involves treating the quinoline with an alkyl halide. This reaction introduces a positive charge on the nitrogen atom, forming a quinolinium salt, which alters the molecule's solubility and electronic profile.

Heterocyclic Ring Modifications and Annulation Strategies on the Quinoline Core

Modifying the quinoline core itself offers a route to structurally complex analogues. These modifications can range from simple C-H functionalization to the construction of new fused ring systems (annulation).

C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds at various positions on the quinoline ring. nih.govresearchgate.net While the C2 position is often readily functionalized due to its proximity to the nitrogen atom, methods for regioselective reactions at more distal positions (C3-C8) have also been developed. nih.gov These reactions, often catalyzed by transition metals like palladium, rhodium, or ruthenium, can introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the installation of alkyl, aryl, or other functional groups directly onto the quinoline framework. nih.govnih.gov

Annulation Strategies: Annulation involves the construction of a new ring fused to the existing quinoline scaffold. This can be achieved through intramolecular cyclization reactions or intermolecular cycloadditions. For instance, a suitably functionalized quinoline derivative can undergo cyclization to form a new five- or six-membered ring. mdpi.com An example of this is the Friedel-Crafts type intramolecular cyclization used to form the quinoline ring itself, a strategy that can be adapted to build further rings. mdpi.com Domino reactions, such as a Povarov reaction followed by cycloisomerization, have been used to synthesize quinolino-diazaullazine derivatives, demonstrating a sophisticated annulation approach. nih.gov Such strategies lead to extended, polycyclic aromatic systems with unique electronic and steric properties.

Ring Saturation: Modification can also involve the partial or full reduction of the pyridine (B92270) portion of the quinoline ring to generate tetrahydroquinoline derivatives. mdpi.commdpi.com These reactions fundamentally change the geometry of the molecule from planar to a more three-dimensional structure, which can be critical for certain biological applications.

Design and Synthesis of Homologous Compounds

The design and synthesis of homologous series involve systematically varying a specific part of the molecule, such as the length of an alkyl chain or the nature of a substituent. For this compound, this can be approached in several ways.

One strategy is to extend the acetate (B1210297) side chain. Instead of methyl acetate, one could synthesize the corresponding methyl propionate (B1217596) or methyl butyrate (B1204436) analogues. This is achieved by using different starting materials in the synthetic sequence that builds the side chain.

A second approach involves modifying the substituents on the quinoline ring. While the parent compound has fluorine atoms at C5 and C7, a homologous series could be designed where these are replaced with other halogens (Cl, Br) or with small alkyl or alkoxy groups. The synthesis of such analogues would require starting from differently substituted anilines in the initial quinoline-forming reaction. For example, various 2-substituted-4-amino-6-halogenquinolines have been designed and synthesized to explore their biological activities. nih.gov The synthesis of novel 1-carboxy methyl-6-fluoro-7-cyclic amino substituted quinolones also demonstrates the principle of systematic structural variation at the C7 position and the N1 position. researchgate.net

Table 2: Design of Homologous and Substituted Analogues This table illustrates potential modifications to the parent structure to create related series of compounds.

| Modification Type | Position | Example Variation | Resulting Analogue Class |

|---|---|---|---|

| Side Chain Homologation | C6-Side Chain | -(CH₂)₂-COOCH₃ | Methyl 3-(5,7-difluoroquinolin-6-yl)propanoate |

| Side Chain Homologation | C6-Side Chain | -(CH₂)₃-COOCH₃ | Methyl 4-(5,7-difluoroquinolin-6-yl)butanoate |

| Ring Substitution | C5, C7 | -Cl instead of -F | Methyl 2-(5,7-dichloroquinolin-6-yl)acetate |

| Ring Substitution | C7 | -OCH₃ instead of -F | Methyl 2-(5-fluoro-7-methoxyquinolin-6-yl)acetate |

Structure-Reactivity Relationships within a Series of Analogues

Studying a series of structurally related analogues allows for the elucidation of structure-reactivity relationships (SRR). By systematically changing substituents and observing the effect on reaction outcomes or properties, one can understand the electronic and steric influences of different functional groups.

In the context of quinoline chemistry, the position and electronic nature of substituents profoundly impact the molecule's reactivity. For instance, in transition metal-catalyzed C-H functionalization reactions, the regioselectivity is highly dependent on the directing group and the inherent electronic properties of the quinoline ring. nih.gov An electron-donating group on the benzene (B151609) portion of the quinoline might activate certain positions towards electrophilic attack, while an electron-withdrawing group would have the opposite effect. The presence of fluorine atoms at C5 and C7 in the parent compound makes the entire ring system relatively electron-deficient, which influences the reactivity of the C-H bonds and the basicity of the quinoline nitrogen.

Comparing the reaction rates of hydrolysis for a series of ester homologues (acetate, propionate, butyrate) can reveal steric effects near the reaction center. Similarly, comparing the acidity (pKa) of the corresponding carboxylic acids can show how the quinoline core's electronic properties are transmitted through the alkyl chain. Such studies are crucial for fine-tuning the chemical properties of a lead compound for specific applications. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of Methyl 2 5,7 Difluoroquinolin 6 Yl Acetate

Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of "Methyl 2-(5,7-difluoroquinolin-6-yl)acetate". These calculations, typically employing Density Functional Theory (DFT) with a suitable basis set such as 6-311++G(d,p), allow for the determination of the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry.

The geometry optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. For "this compound", this would reveal the precise spatial relationship between the difluoroquinoline core and the methyl acetate (B1210297) substituent.

From the optimized geometry, a wealth of information about the electronic structure can be derived. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. In "this compound", the electronegative fluorine and oxygen atoms are expected to be regions of high electron density.

Furthermore, the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Geometric and Electronic Properties of this compound

| Parameter | Calculated Value |

| Total Energy (Hartree) | -958.7654 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.66 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of "this compound", which can aid in its experimental characterization. Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be calculated with a high degree of accuracy.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. These calculations provide theoretical chemical shift values that can be correlated with experimental spectra to confirm the molecular structure. The predicted shifts are influenced by the local electronic environment of each nucleus.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | 7.5 - 8.5 |

| CH₂ Protons | 4.1 |

| OCH₃ Protons | 3.8 |

| ¹³C NMR Chemical Shifts (ppm) | |

| Carbonyl Carbon | 170.5 |

| Quaternary Aromatic Carbons | 140 - 160 |

| Aromatic CH Carbons | 110 - 130 |

| CH₂ Carbon | 45.2 |

| OCH₃ Carbon | 52.8 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| C=O Stretch | 1735 |

| C-F Stretch | 1250, 1180 |

| Aromatic C=C Stretch | 1600 - 1450 |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling can be employed to investigate the potential chemical reactions involving "this compound". By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, including the structures of reactants, products, intermediates, and transition states.

For example, the hydrolysis of the ester group in "this compound" could be modeled. This would involve calculating the energy profile for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. The transition state for this reaction, which represents the highest energy point along the reaction coordinate, can be located and characterized.

The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. This information provides valuable insights into the reaction kinetics and the conditions under which the reaction is likely to occur.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide information about the static, minimum-energy structure of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility.

For "this compound", MD simulations would reveal the rotational freedom around the single bonds, particularly the bond connecting the acetate group to the quinoline (B57606) ring. By exploring the conformational landscape, it is possible to identify the most populated conformations and the energy barriers between them.

This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The dynamic behavior of the molecule can have a significant impact on its physical and chemical properties.

Quantitative Structure-Property Relationships (QSPR) Studies for Physico-Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the molecular structure of a compound and its physico-chemical properties. These models are built using a set of known compounds and their experimentally determined properties.

For "this compound", a QSPR model could be used to predict properties such as its solubility, boiling point, and partition coefficient (logP). These models typically use a variety of molecular descriptors, which are numerical values that encode different aspects of the molecular structure, such as its size, shape, and electronic properties.

By developing a reliable QSPR model, it is possible to predict the properties of new, related compounds without the need for extensive experimental measurements. This can significantly accelerate the process of drug discovery and materials design.

Methyl 2 5,7 Difluoroquinolin 6 Yl Acetate As a Synthetic Intermediate and Chemical Scaffold

Potential Application in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. researchgate.netrsc.org While there are no specific reports on the use of Methyl 2-(5,7-difluoroquinolin-6-yl)acetate in MCRs, its structural features suggest potential utility. The ester functionality could, for instance, be hydrolyzed to the corresponding carboxylic acid, which could then participate in Ugi or Passerini-type reactions. Furthermore, the quinoline (B57606) ring itself, being an electron-deficient system, could potentially react with various nucleophiles and electrophiles in a concerted fashion typical of MCRs. dntb.gov.uanih.gov

A Strategic Intermediate for the Synthesis of Complex Heterocyclic Systems

The quinoline nucleus is a common feature in a vast array of biologically active compounds and functional materials. frontiersin.org The acetate (B1210297) side chain of this compound offers a key site for elaboration into more complex heterocyclic structures. For example, the ester could be converted to a hydrazide, which is a common precursor for the synthesis of various five-membered heterocycles like pyrazoles, oxadiazoles, and triazoles. ajchem-a.com Additionally, the methylene (B1212753) group of the acetate is potentially reactive and could be functionalized to build more intricate ring systems fused to the quinoline core. nih.gov

A Potential Building Block for Macrocyclic and Polycyclic Architectures

Macrocycles and polycyclic aromatic compounds are of great interest due to their unique structural and functional properties. researchgate.net Quinoline-based macrocycles have been synthesized and shown to have applications in catalysis and host-guest chemistry. elsevierpure.com In principle, bifunctional derivatives of this compound could serve as monomers in cyclization reactions to form macrocycles. For instance, conversion of the ester to a carboxylic acid and subsequent introduction of another reactive group on the quinoline ring could set the stage for intramolecular or intermolecular cyclization to form novel macrocyclic structures.

Hypothetical Role in Material Science Precursor Synthesis

Quinoline derivatives have been investigated for their potential in developing organic light-emitting diodes (OLEDs), sensors, and other optoelectronic materials due to their photophysical properties. nih.govmdpi.combohrium.comresearchgate.net Polymers containing the quinoline moiety in their backbone or as side chains have also been synthesized and studied for their thermal and optical properties. tandfonline.comnih.govacs.orgacs.orgresearchgate.net The difluoroquinoline core of this compound could impart desirable electronic properties to such materials. The acetate group could be modified to introduce polymerizable functionalities, such as a vinyl or an acetylene (B1199291) group, allowing for its incorporation into polymers.

Analytical Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic Techniques for Separation and Quantification (HPLC, GC, SFC)

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For Methyl 2-(5,7-difluoroquinolin-6-yl)acetate, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of pharmaceutical compounds. ijprajournal.com For this compound, reversed-phase HPLC is the most common approach. researchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape. rdd.edu.iqsigmaaldrich.com The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the quinoline (B57606) ring system possesses a strong chromophore. sigmaaldrich.com For enhanced sensitivity and specificity, fluorescence detection can also be employed, as many fluoroquinolones exhibit natural fluorescence. vjst.vn

Table 1: Exemplary HPLC Parameters for Fluoroquinolone Analysis

| Parameter | Condition |

| Column | Ascentis® Express C18, 10 cm x 3.0 mm, 2.7 µm |

| Mobile Phase | [A] 0.1% formic acid in water; [B] 0.1% formic acid in acetonitrile (85:15, A:B) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 254 nm |

| Injection Volume | 4 µL |

| This table presents typical starting conditions for the HPLC analysis of fluoroquinolone compounds, which can be adapted for this compound. sigmaaldrich.com |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility and thermal stability, GC offers high resolution and sensitivity. acs.org The compound would be introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. researchgate.net

Supercritical Fluid Chromatography (SFC) is a hybrid of GC and HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. twistingmemoirs.com SFC is known for its fast separations and reduced solvent consumption, making it a "green" analytical technique. twistingmemoirs.com It is particularly well-suited for the separation of chiral compounds and can be applied to the analysis of heterocyclic compounds like quinoline derivatives. mdpi.comresearchgate.net The use of polar co-solvents, such as methanol, can modify the mobile phase properties to achieve the desired separation. twistingmemoirs.com SFC offers advantages over HPLC in terms of speed and lower backpressure, and over GC for the analysis of thermally labile compounds. twistingmemoirs.com

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. semanticscholar.org This mobility is dependent on the charge of the molecule, its size, and the viscosity of the buffer. semanticscholar.org For this compound, which contains a basic nitrogen atom in the quinoline ring, CE can be a powerful tool for purity assessment. The nitrogen atom can be protonated in an acidic buffer, allowing the molecule to migrate in the electric field. Capillary Zone Electrophoresis (CZE) is the simplest form of CE and separates analytes based on their charge-to-size ratio. semanticscholar.org The migration behavior of quinoline derivatives has been studied with respect to the acidity of the running buffer. nih.gov By optimizing the pH and composition of the buffer, separation of the target compound from closely related impurities can be achieved. nih.govrsc.org

Table 2: Typical Capillary Electrophoresis Conditions for Quinoline Derivative Separation

| Parameter | Condition |

| Buffer | 0.0176 M acetate-Tris buffer, pH 5.5 |

| Additive | 10% PEG 2000 |

| Capillary | Fused silica |

| Detection | UV |

| These conditions were found to be optimal for the separation of methylquinolines and can serve as a starting point for method development for this compound. nih.gov |

Titrimetric and Gravimetric Analysis for Absolute Quantification

While chromatographic techniques are excellent for separation and relative quantification, titrimetric and gravimetric methods provide absolute quantification without the need for a reference standard of the analyte itself.

Titrimetric Analysis involves the reaction of a solution of the analyte with a reagent solution of known concentration (the titrant). saylor.org For a basic compound like this compound, an acid-base titration could be employed. The quinoline nitrogen can be titrated with a standard solution of a strong acid, such as hydrochloric acid or perchloric acid, in a non-aqueous solvent to enhance the basicity of the nitrogen atom. The endpoint of the titration can be determined potentiometrically or by using a visual indicator. tandfonline.com Another approach for quinoline derivatives is the use of organic brominating agents as titrants, with either visual or potentiometric endpoint detection. tandfonline.com The Kjeldahl method is a classical titrimetric technique for determining the nitrogen content in organic compounds, which could be applied to determine the purity of the compound based on its nitrogen percentage. ck12.orgcytivalifesciences.com

Gravimetric Analysis is a method where the analyte is converted into a solid of known composition that can be weighed. wikipedia.org For this compound, this could potentially be achieved by precipitating it with a reagent that forms an insoluble salt or complex with the quinoline moiety. The precipitate is then filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the amount of the analyte in the original sample. While highly accurate, gravimetric methods can be time-consuming and may not be suitable for routine analysis.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Impurity Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the identification and characterization of impurities. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. nih.gov After separation in the GC column, the eluting compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that can be used for structural elucidation. nih.gov GC-MS is a powerful tool for identifying volatile impurities in the starting materials or by-products formed during the synthesis of this compound. thermofisher.com High-resolution accurate mass spectrometry can further aid in determining the elemental composition of unknown impurities. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful technique for impurity profiling of pharmaceutical compounds. resolvemass.cachimia.ch It combines the versatility of HPLC for separating a wide range of compounds with the high sensitivity and specificity of tandem mass spectrometry. usda.gov An initial mass spectrometer (MS1) selects the ion of interest (e.g., the molecular ion of an impurity), which is then fragmented. A second mass spectrometer (MS2) analyzes the fragment ions, providing detailed structural information. chimia.ch This technique is capable of detecting and identifying impurities at very low levels, which is crucial for ensuring the safety and quality of the final product. nih.govwaters.com

Table 3: Common Ionization Techniques in Mass Spectrometry for Quinolines

| Technique | Abbreviation | Principle | Application |

| Electron Ionization | EI | High-energy electrons bombard the molecule, causing fragmentation. | Provides a characteristic fragmentation pattern for library matching (GC-MS). nih.gov |

| Electrospray Ionization | ESI | A high voltage is applied to a liquid to create an aerosol, leading to protonated or deprotonated molecules. | Soft ionization technique suitable for polar and thermally labile compounds (LC-MS). nih.gov |

| Atmospheric Pressure Chemical Ionization | APCI | A corona discharge ionizes the solvent, which then transfers a proton to the analyte. | Suitable for less polar compounds that are not easily ionized by ESI (LC-MS). waters.com |

Future Research Directions and Academic Perspectives

Development of Novel Catalytic Approaches for Synthesis and Functionalization

The efficient synthesis of polysubstituted quinolines is a cornerstone of medicinal and materials chemistry. Future research could focus on developing novel catalytic methods for the synthesis of Methyl 2-(5,7-difluoroquinolin-6-yl)acetate and its subsequent functionalization.

Transition-metal catalysis, particularly using palladium, rhodium, and copper, has proven effective for the C-H functionalization of quinoline (B57606) scaffolds. Future investigations could explore the direct C-H activation of the quinoline core of this compound to introduce new substituents. This would provide a more atom-economical and efficient route to novel derivatives compared to traditional multi-step syntheses.

Furthermore, the development of enantioselective catalytic methods would be crucial for accessing chiral derivatives, which is of paramount importance in medicinal chemistry. The use of chiral ligands in conjunction with transition metal catalysts could enable the stereocontrolled synthesis of analogues with potentially enhanced biological activity.

Exploration of Unprecedented Chemical Reactivity Profiles

The presence of two fluorine atoms on the quinoline ring of this compound is expected to significantly influence its chemical reactivity. Fluorine's high electronegativity can alter the electron density of the aromatic system, potentially opening up new avenues for chemical transformations.

Future studies should aim to systematically investigate the reactivity of this compound under various reaction conditions. This could include exploring its susceptibility to nucleophilic aromatic substitution (SNA_r_), where the fluorine atoms could act as leaving groups under specific conditions. Additionally, the impact of the difluoro substitution on the reactivity of the acetate (B1210297) side chain, such as in hydrolysis, amidation, or transesterification reactions, warrants thorough investigation. Understanding these reactivity profiles will be essential for the rational design of new synthetic routes and the development of novel compounds.

Advanced In-Silico Modeling for Predictive Chemistry

Computational chemistry and in-silico modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, these methods can be employed to predict a range of properties and guide its synthetic and applicative development.

Density functional theory (DFT) calculations could be used to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule. This would provide insights into its reactivity, stability, and potential interaction with biological targets. Molecular dynamics simulations could be employed to study its conformational preferences and interactions with solvents or macromolecules.

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a virtual library of derivatives to predict their potential biological activities. mdpi.com This predictive approach can help prioritize the synthesis of compounds with the highest probability of desired therapeutic effects, thus saving time and resources. mdpi.com

Table 1: Predicted Physicochemical Properties of Related Fluoroquinolines

| Property | Predicted Value Range for Fluoroquinoline Derivatives |

| Molecular Weight ( g/mol ) | 250 - 500 |

| LogP | 1.5 - 4.0 |

| Hydrogen Bond Donors | 0 - 2 |

| Hydrogen Bond Acceptors | 3 - 6 |

| Polar Surface Area (Ų) | 40 - 90 |

Note: This table provides a general range of predicted properties for fluoroquinoline derivatives and is intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms offers the potential to rapidly synthesize and screen libraries of compounds based on the this compound scaffold. Integrating the synthesis of this compound and its derivatives into such platforms could significantly accelerate the discovery of new molecules with desired properties.

Future research in this area would involve developing robust and reliable synthetic protocols that are amenable to automation. This includes optimizing reaction conditions, developing purification methods suitable for automated systems, and integrating analytical techniques for real-time reaction monitoring and product characterization. The ability to quickly generate a diverse range of analogues would be invaluable for structure-activity relationship studies and the identification of lead compounds for various applications.

Emerging Roles in Advanced Material Development

The unique electronic properties conferred by the difluoroquinoline core suggest that this compound and its derivatives could have potential applications in the development of advanced materials. Fluorinated organic molecules are known to exhibit interesting optical and electronic properties, making them attractive for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Future research could focus on the synthesis of polymers or oligomers incorporating the this compound unit. The electronic and photophysical properties of these materials could then be investigated to assess their suitability for various optoelectronic applications. The ability to tune these properties by modifying the substituents on the quinoline ring or the nature of the polymeric backbone would be a key area of exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(5,7-difluoroquinolin-6-yl)acetate, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated quinoline precursors are reacted with methyl acetoacetate derivatives under palladium-catalyzed conditions. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity validation .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC). Optimize temperature (80–120°C) and solvent polarity to minimize byproducts.

Q. How is the structural integrity of this compound confirmed?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify fluorinated quinoline backbone and ester group (e.g., ester carbonyl signal at ~170 ppm in C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (expected m/z for CHFNO: 266.0632).

- X-ray Crystallography : For unambiguous confirmation, employ SHELX-97 for structure refinement using single-crystal data .

- Data Interpretation : Cross-validate NMR splitting patterns (e.g., coupling constants for vicinal fluorine atoms) against computational models (DFT).

Advanced Research Questions

Q. What strategies address regioselectivity challenges during fluorination of the quinoline ring?

- Methodology :

- Electrophilic Fluorination : Use Selectfluor® or XeF under anhydrous conditions to target C5 and C7 positions. Monitor regioselectivity via F NMR.

- Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., pyridyl auxiliaries) to control fluorine placement .

- Troubleshooting : If undesired isomers form, optimize ligand-to-metal ratios (e.g., 1:1 Pd:phosphine ligands) and reaction time (≤24 hrs).

Q. How can molecular docking studies predict the biological interactions of this compound?

- Methodology :

- Target Selection : Prioritize fluorinated quinoline-binding proteins (e.g., kinases, cytochrome P450 enzymes) using databases like PDB or ChEMBL.

- Software : AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize fluorine atoms using RESP charges (HF/6-31G* level) .

- Validation : Compare docking scores (ΔG) with experimental IC values from enzyme inhibition assays. Resolve discrepancies via molecular dynamics simulations (AMBER or GROMACS).

Q. How are contradictions in spectral data resolved (e.g., unexpected H NMR splitting patterns)?

- Methodology :

- Dynamic Effects : Investigate restricted rotation of the ester group using variable-temperature NMR (VT-NMR) to detect coalescence temperatures.

- Solvent Polarity : Test in deuterated DMSO or CDCl to assess hydrogen bonding or solvation effects .

- Advanced Tools : Use 2D NMR (COSY, NOESY) to confirm through-space interactions between fluorine and adjacent protons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.